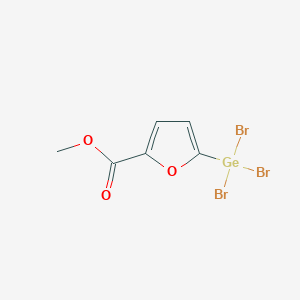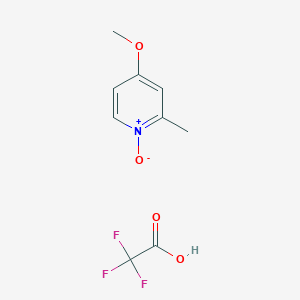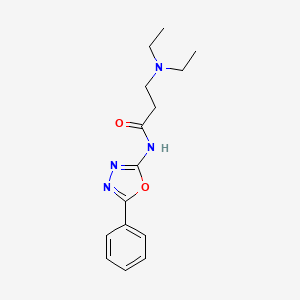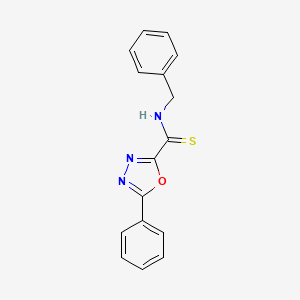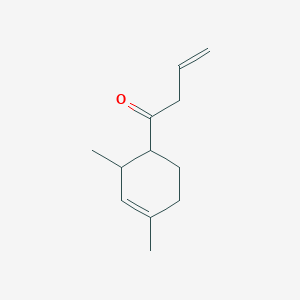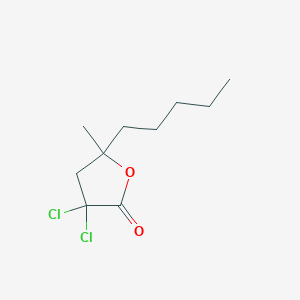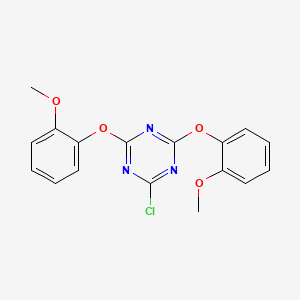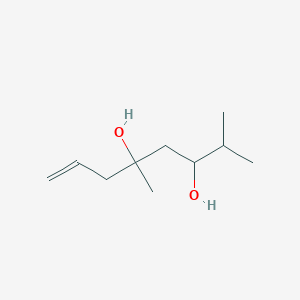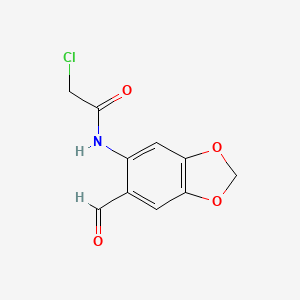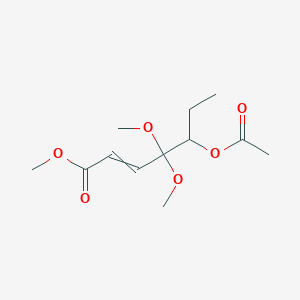![molecular formula C8H6O3 B14374031 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine CAS No. 90566-64-6](/img/structure/B14374031.png)
2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine is a complex organic compound characterized by its unique structure, which includes a seven-membered ring with oxygen atoms and methano bridges
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine typically involves multi-step organic reactions. One common method includes the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at elevated temperatures . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs. The exact methods may vary depending on the desired purity and application of the compound.
化学反应分析
Types of Reactions
2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticonvulsant and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine involves its interaction with specific molecular targets. For instance, it may interact with GABA receptors in the brain, leading to anticonvulsant effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Oxepin: A related compound with a similar ring structure but different functional groups.
Dioxolochromeno: Another compound with a dioxolo ring system, used in different chemical contexts.
Uniqueness
2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine is unique due to its specific ring structure and the presence of methano bridges, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
90566-64-6 |
|---|---|
分子式 |
C8H6O3 |
分子量 |
150.13 g/mol |
IUPAC 名称 |
3,5,9-trioxatricyclo[6.2.1.02,6]undeca-1(10),2(6),7-triene |
InChI |
InChI=1S/C8H6O3/c1-5-3-9-6(1)2-7-8(5)11-4-10-7/h2-3H,1,4H2 |
InChI 键 |
OIWYZDSXPXQHDN-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC3=C(C1=CO2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


